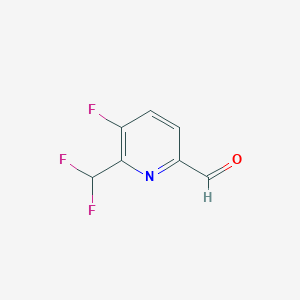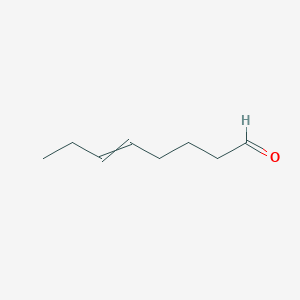
(Z)-5-octen-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-octen-1-al: is an organic compound with the molecular formula C8H14O. It is an unsaturated aldehyde, characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinct odor and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to produce (Z)-5-octen-1-al.
Partial Hydrogenation of 5-octynoic acid: This method involves the partial hydrogenation of 5-octynoic acid using a Lindlar catalyst to produce this compound.
Industrial Production Methods:
Oxidation of 5-octen-1-ol: This method involves the oxidation of 5-octen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-5-octen-1-al can be oxidized to produce 5-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-octen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalo compounds or haloalcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Bromine, hydrogen chloride.
Major Products Formed:
Oxidation: 5-octenoic acid.
Reduction: 5-octen-1-ol.
Addition: Dihalo compounds, haloalcohols.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fragrances and Flavors: (Z)-5-octen-1-al is used as an intermediate in the synthesis of various fragrances and flavors due to its pleasant odor.
Organic Synthesis: It is used as a starting material for the synthesis of more complex organic compounds.
Biology:
Pheromone Research: this compound is studied for its role as a pheromone in certain insect species.
Medicine:
Drug Development: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: this compound is used as a monomer in the production of certain polymers.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: (Z)-5-octen-1-al can interact with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to 5-octenoic acid.
Receptor Binding: It may bind to olfactory receptors, contributing to its role in fragrances and flavors.
Comparaison Avec Des Composés Similaires
(E)-5-octen-1-al: The trans-isomer of (Z)-5-octen-1-al, which has different physical and chemical properties.
5-octenal: An aldehyde with a double bond at the fifth carbon but without the Z-configuration.
5-octen-1-ol: The corresponding alcohol of this compound.
Uniqueness:
Odor Profile: this compound has a distinct odor that makes it valuable in the fragrance and flavor industry.
Reactivity: The Z-configuration of the double bond influences its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
oct-5-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3 |
Clé InChI |
ZUSUVEKHEZURSD-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol](/img/structure/B14089103.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)
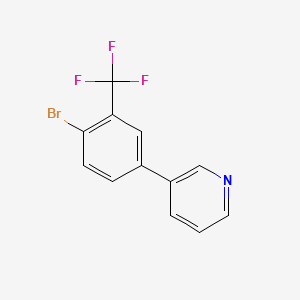
![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)

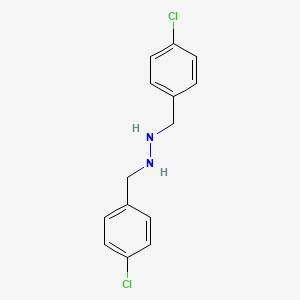
![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
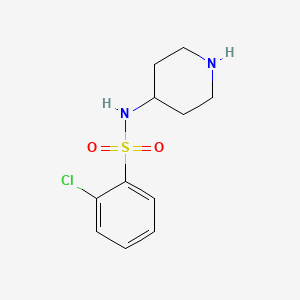
![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089167.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
